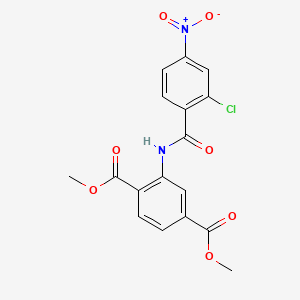
Dimethyl 2-((2-chloro-4-nitrobenzoyl)amino)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-((2-chloro-4-nitrobenzoyl)amino)terephthalate is a chemical compound with the molecular formula C17H13ClN2O7 and a molecular weight of 392.755 g/mol . This compound is known for its unique structural properties, which include a combination of chloro, nitro, and benzoyl groups attached to a terephthalate backbone. It is primarily used in scientific research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of Dimethyl 2-((2-chloro-4-nitrobenzoyl)amino)terephthalate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with dimethyl terephthalate in the presence of a suitable coupling agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Dimethyl 2-((2-chloro-4-nitrobenzoyl)amino)terephthalate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .
Scientific Research Applications
Dimethyl 2-((2-chloro-4-nitrobenzoyl)amino)terephthalate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Dimethyl 2-((2-chloro-4-nitrobenzoyl)amino)terephthalate is primarily related to its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes or receptors. The chloro group can be substituted with other functional groups, allowing for the creation of derivatives with specific biological activities. The ester groups can be hydrolyzed to carboxylic acids, which can further interact with biological molecules .
Comparison with Similar Compounds
Dimethyl 2-((2-chloro-4-nitrobenzoyl)amino)terephthalate can be compared with other similar compounds, such as:
- Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate
- Dimethyl 2-((2-chloro-5-nitrobenzoyl)amino)terephthalate
- Dimethyl 2-((2-chlorobenzoyl)amino)terephthalate
These compounds share similar structural features but differ in the position of the chloro and nitro groups on the benzoyl ring. This difference in structure can lead to variations in their reactivity and biological activities.
Properties
IUPAC Name |
dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O7/c1-26-16(22)9-3-5-12(17(23)27-2)14(7-9)19-15(21)11-6-4-10(20(24)25)8-13(11)18/h3-8H,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBWMOBVEDWREJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














